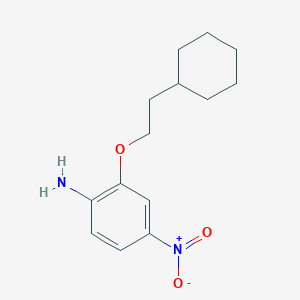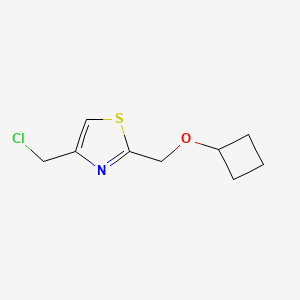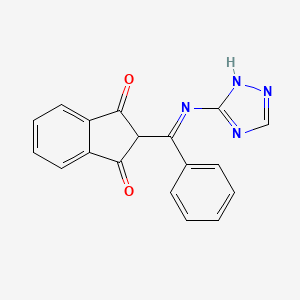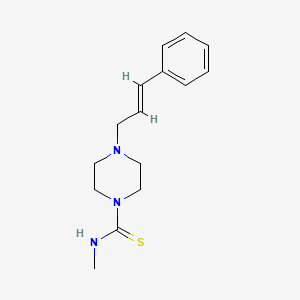![molecular formula C9H13BN2O3 B2941206 {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid CAS No. 2246616-92-0](/img/structure/B2941206.png)
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” could potentially involve the use of boronic acids or boronic esters. Protodeboronation of pinacol boronic esters is one method that has been reported . This method utilizes a radical approach and has been applied to a variety of alkyl boronic esters .Chemical Reactions Analysis
Boronic acids, including “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” would be similar to other boronic acids. They are generally stable and easy to handle . The mode of Brønsted acidity of boronic acids depends on the medium .Wissenschaftliche Forschungsanwendungen
Bacteria Detection
A study by Wannapob et al. (2010) demonstrated the use of boronic acid in detecting bacteria. 3-Aminophenylboronic acid (3-APBA) was immobilized on a gold electrode to detect bacteria in water, showing promising results for rapid and cost-effective bacterial analysis in various water types (Wannapob et al., 2010).
Crystal Structure and Glucose Sensing
The synthesis and crystal structure of amino-3-fluorophenyl boronic acid, a related compound, was explored by Das et al. (2003). This compound is being used to construct glucose sensing materials that operate at the physiological pH of bodily fluids (Das et al., 2003).
Biological Membrane Interaction
Otsuka et al. (2003) investigated the binding profile of boronic acid with N-acetylneuraminic acid (Neu5Ac), a component on biological membranes. This study highlighted the potential of boronic acid derivatives in recognizing specific molecular patterns on cell surfaces (Otsuka et al., 2003).
Optical Modulation in Carbon Nanotubes
Mu et al. (2012) explored the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This research has implications for optical sensing technologies (Mu et al., 2012).
Multifunctional Compound Structure
Zhang et al. (2017) studied the structure of two derivatives of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids. These compounds have potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Catalysis in Organic Reactions
Wang et al. (2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst in organic reactions. This study opens up new possibilities for synthesizing complex organic compounds (Wang et al., 2018).
Wirkmechanismus
Target of Action
The primary target of {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which can potentially affect its stability and reactivity. Furthermore, the compound is water-soluble , which means it may spread in water systems and could be mobile in the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-methyl-4-(methylcarbamoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c1-6-5-7(10(14)15)3-4-8(6)12-9(13)11-2/h3-5,14-15H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZOIHCUKYNYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)


methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)


![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)
